An In-depth Technical Guide to 1-(4-Ethynylphenyl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 1-(4-Ethynylphenyl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Bifunctional Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of building blocks. 1-(4-Ethynylphenyl)ethanone (also known as 4-ethynylacetophenone), CAS Number 42472-69-5, has emerged as a cornerstone scaffold for the construction of complex molecular architectures.[1] This seemingly simple molecule is endowed with two highly versatile and orthogonal functional groups: a terminal alkyne and a ketone. This duality allows for sequential, chemoselective transformations, making it an invaluable asset in the synthesis of pharmaceuticals and advanced materials.[1]
The terminal alkyne is a premier functional group for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the rapid and high-yielding formation of stable 1,2,3-triazole linkages.[1] The ketone moiety, on the other hand, serves as a classical handle for a vast array of transformations, including nucleophilic additions, condensations, and reductions, providing access to a diverse range of derivative structures. This guide provides an in-depth technical overview of 1-(4-ethynylphenyl)ethanone, from its synthesis and characterization to its application in cutting-edge drug discovery programs.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The identity and purity of 1-(4-Ethynylphenyl)ethanone can be unequivocally established through a combination of physical and spectroscopic methods. The compound typically appears as a white to light yellow crystalline solid.[1]
Table 1: Physicochemical and Spectroscopic Data for 1-(4-Ethynylphenyl)ethanone
| Property | Value | Source(s) |
| CAS Number | 42472-69-5 | |
| Molecular Formula | C₁₀H₈O | [2] |
| Molecular Weight | 144.17 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 67-71 °C | |
| Boiling Point | 241.8 ± 23.0 °C at 760 mmHg | [3] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.92 (d, J=8.4 Hz, 2H, Ar-H ortho to C=O), 7.58 (d, J=8.4 Hz, 2H, Ar-H ortho to C≡CH), 3.20 (s, 1H, C≡C-H ), 2.61 (s, 3H, -C(O)CH ₃) | Estimated from analogous structures |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 197.5 (C=O), 137.0 (Ar-C -C=O), 132.3 (Ar-C H ortho to C≡CH), 128.4 (Ar-C H ortho to C=O), 127.5 (Ar-C -C≡CH), 82.8 (-C ≡CH), 78.5 (-C≡C H), 26.7 (-C H₃) | Estimated from analogous structures[4] |
| IR (KBr, cm⁻¹) | ~3250 (ν, C≡C-H stretch), ~2100 (ν, C≡C stretch, weak), ~1680 (ν, C=O stretch, aryl ketone), ~1600, 1500 (ν, C=C aromatic stretch) | Estimated from standard IR tables[5][6][7][8][9] |
Synthesis: A Robust and Scalable Protocol
The most reliable and widely adopted method for the synthesis of 1-(4-ethynylphenyl)ethanone is a two-step sequence commencing with a Sonogashira cross-coupling reaction.[10][11] This palladium- and copper-co-catalyzed reaction efficiently couples an aryl halide with a terminal alkyne.[10] To circumvent the direct use of volatile and hazardous acetylene gas, a common and safer strategy involves coupling 4'-haloacetophenone with a silyl-protected acetylene source, such as trimethylsilylacetylene (TMSA), followed by a straightforward deprotection step.[12]
Workflow for the Synthesis of 1-(4-Ethynylphenyl)ethanone
Caption: Two-step synthesis of the target compound.
Detailed Experimental Protocol
Part A: Synthesis of 1-(4-((trimethylsilyl)ethynyl)phenyl)ethanone
-
Reaction Setup: To an oven-dried Schlenk flask, add 4'-iodoacetophenone (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with dry argon or nitrogen three times to ensure an inert atmosphere. This is critical as the palladium(0) species, formed in situ, is oxygen-sensitive.
-
Reagent Addition: Add anhydrous triethylamine (Et₃N) as the solvent and base, followed by the dropwise addition of trimethylsilylacetylene (1.2 eq). The amine base is crucial for neutralizing the HI generated during the catalytic cycle and facilitating the formation of the copper(I) acetylide intermediate.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4'-iodoacetophenone is consumed.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues. Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether, wash with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(4-((trimethylsilyl)ethynyl)phenyl)ethanone as a solid.
Part B: Synthesis of 1-(4-Ethynylphenyl)ethanone [13]
-
Reaction Setup: Dissolve the silyl-protected alkyne from Part A (1.0 eq) in methanol (MeOH).
-
Deprotection: Add a catalytic amount of anhydrous potassium carbonate (K₂CO₃, ~0.1-0.2 eq).[13][14][15] The use of a mild inorganic base like K₂CO₃ in a protic solvent like methanol is a standard, high-yielding method for cleaving the silicon-carbon bond without affecting other functional groups.[13][14]
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Workup: Once the reaction is complete, concentrate the mixture in vacuo. Dilute the residue with diethyl ether or ethyl acetate, and wash with water and brine.[13]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting solid is often of high purity, but can be further purified by recrystallization or a short plug of silica gel if necessary to yield 1-(4-ethynylphenyl)ethanone.[13]
Application in Drug Discovery: A Case Study in RORc Inverse Agonist Synthesis
The true power of a chemical building block is demonstrated in its application. 1-(4-Ethynylphenyl)ethanone is a key intermediate in the synthesis of Retinoic Acid Receptor-related Orphan Receptor c (RORc or RORγt) inverse agonists, which are promising therapeutic agents for autoimmune diseases.[16][17][18][19]
RORc is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are major producers of the pro-inflammatory cytokine IL-17.[16] Inverse agonists of RORc can suppress this activity, offering a therapeutic strategy for conditions like psoriasis and rheumatoid arthritis.[18]
In the synthesis of a potent RORc inverse agonist, 1-(4-ethynylphenyl)ethanone can be utilized in a multi-step sequence where its ketone and alkyne functionalities are sequentially elaborated to build the final complex molecule.
Illustrative Synthetic Workflow: CuAAC in Bio-conjugation
The terminal alkyne of 1-(4-ethynylphenyl)ethanone is perfectly primed for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction. This reaction allows for the covalent ligation of the ethynylacetophenone core to a molecule bearing an azide group, such as a peptide, a fluorescent tag, or another pharmacophore.
Caption: Workflow for a typical CuAAC "click" reaction.
Step-by-Step Protocol for a Model CuAAC Reaction
-
Reagent Preparation: In a vial, dissolve 1-(4-ethynylphenyl)ethanone (1.0 eq) and an organic azide (e.g., benzyl azide, 1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate (CuSO₄, 0.05 eq) and a separate fresh aqueous solution of sodium ascorbate (0.1 eq).
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the CuSO₄ solution followed by the sodium ascorbate solution. The ascorbate reduces the Cu(II) to the catalytically active Cu(I) species in situ. A color change is often observed.
-
Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification: The resulting 1,2,3-triazole product can be purified by flash column chromatography or recrystallization. The high efficiency of the click reaction often results in very clean product formation, simplifying purification.
Safety and Handling
1-(4-Ethynylphenyl)ethanone should be handled in accordance with good laboratory practices. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[5]
-
Handling: Use in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust or vapors.[5]
-
Storage: Store in a tightly closed container in a cool, dry place, away from strong oxidizing agents.[5]
-
First Aid: In case of contact with skin, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[5]
Conclusion
1-(4-Ethynylphenyl)ethanone is a powerful and versatile bifunctional building block. Its synthetic accessibility via the robust Sonogashira coupling and the orthogonal reactivity of its ketone and alkyne moieties make it a highly sought-after intermediate. As demonstrated, its utility in constructing complex molecules, particularly in the field of medicinal chemistry for targets like RORc, underscores its importance. The protocols and data presented in this guide provide a comprehensive foundation for researchers to confidently incorporate this valuable reagent into their synthetic endeavors, accelerating the discovery and development of novel chemical entities.
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